{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester
Overview
Description
The compound {[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with dimethylamino and trifluoromethyl groups, a benzyl group, and an ethyl ester of acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the dimethylamino and trifluoromethyl groups. The benzyl group is then attached, and finally, the acetic acid ethyl ester is formed through esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
The compound {[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Chemistry
In chemistry, {[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it valuable for investigating biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its efficacy in treating various diseases, particularly those involving the central nervous system due to its structural similarity to known pharmacologically active compounds.
Industry
In the industrial sector, this compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of {[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,6-Dimethyl-4-cyclohexene-1,2-dicarboxylic acid compound with (1R)-1-phenylethanamine
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenethylamine
Uniqueness
Compared to similar compounds, {[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester stands out due to its unique combination of functional groups and structural features. The presence of the trifluoromethyl group, in particular, imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound {[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester is a complex organic molecule with potential applications in pharmaceuticals, particularly due to its unique structural features. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with dimethylamino and trifluoromethyl groups, linked to a benzyl moiety and an acetic acid ethyl ester . The molecular formula is , and its molar mass is approximately 339.30 g/mol. The presence of both electron-donating (dimethylamino) and electron-withdrawing (trifluoromethyl) groups contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes , receptors , and nucleic acids . The dimethylamino group enhances its nucleophilicity, while the trifluoromethyl group can influence the compound's lipophilicity and binding affinity for biological targets.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, potentially influencing signaling pathways.
- Antimicrobial Activity : Similar compounds have shown promise in inhibiting bacterial growth.
Antimicrobial Activity
Research indicates that compounds bearing similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyridine and benzimidazole have been reported to show activity against Gram-positive and Gram-negative bacteria.
Compound | Activity Against | Reference |
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4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzamide | Moderate against E. coli | |
6-Trifluoromethyl-pyrimidine derivatives | Significant against S. aureus |
Case Study: Synthesis and Evaluation
A study conducted on pyridine derivatives synthesized through multi-step organic reactions demonstrated their antibacterial activity. The synthesized compounds were evaluated for their zone of inhibition against various bacterial strains, indicating that modifications in the structure significantly affected their potency.
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Synthesis Methodology :
- Initial formation of the pyridine ring through nitration and reduction.
- Coupling with benzaldehyde or similar compounds under basic conditions.
- Final product purification through recrystallization.
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Evaluation Results :
- Compounds were screened using agar diffusion methods.
- Zones of inhibition were measured, showing effective results against tested pathogens.
Pharmacological Relevance
The pharmacological relevance of this compound lies in its potential as a therapeutic agent. Its structural similarities to known drugs suggest that it may exhibit comparable pharmacokinetic properties.
Key Pharmacological Insights:
- Metabolism : Compounds with trifluoromethyl groups are often metabolized via cytochrome P450 enzymes, which could influence their half-life and efficacy.
- Bioavailability : The ethyl ester form may enhance solubility and absorption compared to other derivatives.
Properties
IUPAC Name |
ethyl 2-[[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methyl-methylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N3O2/c1-5-28-19(27)13-26(4)12-14-6-8-15(9-7-14)17-10-16(20(21,22)23)11-18(24-17)25(2)3/h6-11H,5,12-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGMJVKFZXPBNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)CC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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